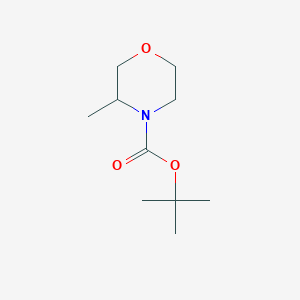

![molecular formula C17H19NO5S2 B2516571 3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide CAS No. 337923-47-4](/img/structure/B2516571.png)

3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective Michael reactions and novel thiation methods, as seen in the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides . Additionally, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to the formation of dianions, which can react with aldehydes and ketones to produce stable γ-hydroxy amides and subsequently 5-alkyl-2(5H)-furanones .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using techniques such as 1H and 13C NMR, as well as X-ray diffraction analysis . These techniques are crucial for determining the stereochemistry and electronic interactions of the molecules, which can be applied to understand the structure of "3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide".

Chemical Reactions Analysis

The reactivity of related compounds includes the formation of stable enamine adducts with nucleophiles, as demonstrated by N-Ethyl-5-phenylisoxazolium 3' sulfonate (Woodward's Reagent K) . This suggests that the compound may also exhibit reactivity towards nucleophiles, potentially forming similar adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their antiproliferative activity against cancer cell lines, as well as their binding affinity to biological targets, which can be studied through molecular docking . The solvation effects and intramolecular hydrogen bonding also play a role in the stability and conformation of these molecules . These properties are indicative of the behavior that "this compound" might exhibit.

Applications De Recherche Scientifique

Nucleophilic Side Chains of Proteins

A study explored the use of a reagent similar in structure to the chemical for identifying nucleophilic side chains in proteins. This reagent could be used as a spectrophotometric probe for residues like imidazole, lysine, cysteine, and tyrosine under specific conditions, highlighting its potential in protein chemistry and enzymology studies (Llamas et al., 1986).

Drug Metabolism and Bioconversion

Another research avenue involves the microbial-based bioconversion of drugs to study their metabolism. For instance, a biaryl-bis-sulfonamide compound was metabolized using Actinoplanes missouriensis, leading to the production of mammalian metabolites. This study demonstrates the potential of using microbial systems to generate and study drug metabolites, which is crucial for drug development and understanding pharmacokinetics (Zmijewski et al., 2006).

Radical Chemistry in Organic Synthesis

Research on radical (phenylsulfonyl)difluoromethylation of terminal alkenes with PhSO2CF2I highlights the evolving strategies in organic synthesis. Such methodologies can lead to the regioselective preparation of sulfonate-substituted alkanes and alkenes, demonstrating the compound's relevance in synthetic organic chemistry (Li et al., 2007).

Herbicidal Activity

Compounds with the α-phenylsulfonyl propanamide structure were tested for their herbicidal activities against paddy weeds. Some derivatives exhibited high activity, suggesting potential agricultural applications. This indicates the compound's relevance in the development of new herbicides (Omokawa et al., 1985).

Antifungal Compounds

Sulfonylamido derivatives of aminoglutethimide, including their copper(II) complexes, represent a novel class of antifungal compounds. Such studies indicate the potential for developing new antifungal agents based on modifications of sulfonylamido structures (Briganti et al., 1997).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a benzenesulfonyl group are often used as inhibitors for various enzymes, particularly serine proteases . These enzymes play crucial roles in numerous biological processes, including digestion, immune response, blood clotting, and cell division.

Mode of Action

The benzenesulfonyl group in the compound might interact with the active site of the target enzyme, forming a covalent bond that prevents the enzyme from interacting with its natural substrate. This effectively inhibits the enzyme’s activity .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on various factors, including its size, charge, and hydrophobicity. For instance, the compound’s solubility in water and lipids could affect its absorption and distribution in the body .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels or temperatures .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c19-17(11-13-24(20,21)15-7-3-1-4-8-15)18-12-14-25(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUVUDDGZLISJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)

![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)